molecular formula C8H11FN2O2S B2553466 N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride CAS No. 2411177-77-8

N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride

Cat. No. B2553466
CAS RN: 2411177-77-8
M. Wt: 218.25
InChI Key: ZQBPEGANHDSHBM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride” is a derivative of sulfamoyl fluoride, an organic compound with the chemical formula F−SO 2 −N (−R 1 )−R 2 . Sulfamoyl fluorides are contrasted with the sulfonimidoyl fluorides with structure R 1 -S (O) (F)=N-R 2 .


Synthesis Analysis

Sulfamoyl fluorides can be synthesized by treating secondary amines with sulfuryl fluoride (SO 2 F 2) or sulfuryl chloride fluoride (SO 2 ClF) . Cyclic secondary amines work as well, provided they are not aromatic . Sulfamoyl fluorides can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF 3 . Sulfonamides can undergo a Hofmann rearrangement when treated with a difluoro-λ 3 -bromane to yield a singly substituted N-sulfamoyl fluoride .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride” is a derivative of the general structure of sulfamoyl fluorides, which is F−SO 2 −N (−R 1 )−R 2 .


Chemical Reactions Analysis

Sulfamoyl fluorides can undergo various chemical reactions. For instance, sulfonamides can undergo a Hofmann rearrangement when treated with a difluoro-λ 3 -bromane to yield a singly substituted N-sulfamoyl fluoride .

properties

IUPAC Name

N-methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-7(11(2)14(9,12)13)8-4-3-5-10-6-8/h3-7H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBPEGANHDSHBM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.